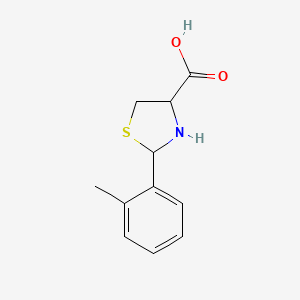

2-(2-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c1-7-4-2-3-5-8(7)10-12-9(6-15-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTWUCKRQBPLEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2NC(CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2-methylbenzaldehyde with cysteine in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include refluxing the reactants in an organic solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives with different substituents.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazolidine derivatives.

Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

Chemistry: 2-(2-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex thiazolidine derivatives, which are valuable in various chemical reactions and processes.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also investigated for its role in enzyme inhibition and as a potential therapeutic agent.

Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs. Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

Industry: In the industrial sector, 2-(2-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action include enzyme inhibition, receptor modulation, and signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The biological and physicochemical properties of thiazolidine-4-carboxylic acid derivatives are heavily influenced by the substituent's position and electronic nature. Below is a comparison of key analogs:

Table 1: Structural and Electronic Comparison

Antimicrobial Activity

- 2-(4-Nitrophenyl) derivative : Exhibited the strongest antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with inhibition zones comparable to ciprofloxacin. The nitro group's electron-withdrawing nature enhances reactivity .

- 2-(4-Chlorophenyl) derivative: Moderate activity against Bacillus subtilis and Pseudomonas aeruginosa due to the chloro group's inductive effect .

- 2-(2-Methylphenyl) derivative: Limited direct data, but methyl's electron-donating nature may reduce antibacterial potency compared to nitro or chloro analogs.

Antioxidant and Tyrosinase Inhibitory Activity

- 2-(2-Hydroxyphenyl) derivative : Demonstrated superior antioxidant activity (IC₅₀ = 12.3 μM in DPPH assay) due to the hydroxyl group's radical-scavenging ability. It also showed tyrosinase inhibition (IC₅₀ = 18.7 μM), likely via chelation of copper ions in the enzyme active site .

- 2-(4-Methoxyphenyl) derivative : Lower antioxidant activity (IC₅₀ = 34.5 μM) compared to hydroxyl-substituted analogs, as methoxy groups lack direct radical-neutralizing capacity .

Metabolic Stability

Physicochemical Properties

Solubility and Polarity

- Hydroxy- and nitro-substituted analogs : Increased polarity enhances water solubility but may limit membrane permeability. For example, 2-(2-Hydroxyphenyl) derivatives form hydrogen bonds with aqueous environments .

- Methyl- and methoxy-substituted analogs : Lower polarity improves lipid solubility, favoring blood-brain barrier penetration. This property is critical for neurological applications .

Spectroscopic Features

- Nitro-substituted analogs : Distinct FT-IR peaks at 1571–1580 cm⁻¹ (N-H stretching) due to secondary amine interactions, absent in methyl-substituted derivatives .

Biological Activity

2-(2-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid (MTCA) is a compound of interest due to its potential biological activities, including antioxidant, anticancer, and antimicrobial properties. This article synthesizes current research findings to provide a detailed overview of the biological activity associated with MTCA.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃NO₂S

- Molecular Weight : 223.30 g/mol

- CAS Number : 342608-38-2

- MDL Number : MFCD00112828

MTCA features a thiazolidine core, which is known for its diverse biological activities. The presence of the methylphenyl group contributes to its structural diversity and potential reactivity.

Antioxidant Activity

Research has indicated that thiazolidine derivatives exhibit significant antioxidant properties. For instance, studies have shown that various thiazolidine-4-one derivatives outperform traditional antioxidants like ibuprofen in radical scavenging assays. The antioxidant potential is attributed to the thiazolidine ring's ability to stabilize free radicals .

Table 1: Antioxidant Activity Comparison

| Compound | EC₅₀ (µM) | Comparison to Ibuprofen |

|---|---|---|

| MTCA | 70.04 | 11 times more active |

| Ibuprofen | 773.67 | - |

| Vitamin E (control) | N/A | Reference standard |

Anticancer Activity

MTCA has been evaluated for its antiproliferative effects against various cancer cell lines. A study focusing on thiazolidine derivatives found that compounds similar to MTCA exhibited selective growth inhibition against melanoma and prostate cancer cells. Notably, one derivative demonstrated a significant reduction in tumor growth in vivo in nude mice models, outperforming conventional chemotherapeutic agents like dacarbazine .

Case Study: Melanoma Inhibition

- Compound Tested : MTCA derivative

- Cell Lines : B16-F1, A375, WM-164

- In Vivo Model : Nude mice with A375 tumors

- Dosage : 10 mg/kg

- Results : Significant tumor growth inhibition observed.

The biological activity of MTCA can be attributed to its ability to modulate key cellular pathways involved in oxidative stress and apoptosis. The thiazolidine structure facilitates interactions with cellular thiols, enhancing the compound's protective effects against oxidative damage .

Antimicrobial Activity

Emerging evidence suggests that MTCA and its derivatives possess antimicrobial properties. Studies have indicated that certain thiazolidine compounds can inhibit the growth of various bacterial strains, contributing to their potential as therapeutic agents in infectious diseases .

Future Directions and Research Implications

Given the promising biological activities of MTCA, further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Understanding how modifications to the thiazolidine core influence biological activity.

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- Mechanistic Studies : Investigating the molecular pathways through which MTCA exerts its effects.

Q & A

Q. What are the established synthetic routes for 2-(2-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of cysteine derivatives with substituted aldehydes or ketones. For example, reacting L-cysteine with 2-methylbenzaldehyde under acidic conditions (e.g., HCl) forms the thiazolidine ring. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility and reaction efficiency .

- Temperature control : Reactions at 60–80°C minimize side products while ensuring ring closure .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) enhances cyclization rates .

Purity can be improved via recrystallization (ethanol/water mixtures) or silica gel chromatography.

Q. How can the stereochemistry of the thiazolidine ring be confirmed using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR detect diastereotopic protons and carbons. Nuclear Overhauser Effect (NOE) experiments identify spatial proximity of substituents, confirming ring conformation .

- X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment, as demonstrated for structurally analogous thiazolidine-carboxylic acids .

- Circular Dichroism (CD) : Chiral centers in the thiazolidine ring produce distinct CD spectra, correlating with absolute configuration .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies in reported biological activity data for thiazolidine derivatives?

- Methodological Answer : Discrepancies often arise from:

- Purity variability : Impurities (e.g., unreacted precursors) skew bioassay results. Validate purity via HPLC (>95%) and mass spectrometry .

- Assay conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability. For enzyme inhibition studies, use kinetic assays with controls for non-specific binding .

- Structural analogs : Compare activity across derivatives (e.g., substituent variations on the phenyl ring) to isolate structure-activity relationships .

Q. How can computational modeling predict interactions with biological targets, and what validation methods are recommended?

- Methodological Answer :

- Molecular Docking : Use software (e.g., AutoDock Vina) to model binding poses in target proteins (e.g., enzymes with thiazolidine-binding pockets). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the 2-methylphenyl moiety .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to assess binding energy (MM-PBSA/GBSA methods) .

- Validation : Correlate computational results with in vitro assays (e.g., IC₅₀ measurements). Discrepancies may indicate unmodeled solvent effects or protein flexibility .

Q. What advanced chromatographic methods are suitable for analyzing degradation products under varying pH conditions?

- Methodological Answer :

- HPLC-MS : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) to separate degradation products. Electrospray ionization (ESI) identifies fragments (e.g., decarboxylated or hydrolyzed species) .

- Stability-Indicating Assays : Stress testing at pH 2–9 (37°C, 72 hours) reveals pH-dependent degradation pathways. Quantify intact compound using UV detection at λ = 254 nm .

- Data Interpretation : Match MS/MS spectra with synthetic standards to confirm degradation mechanisms (e.g., ring-opening or oxidation) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.